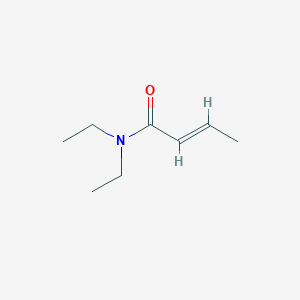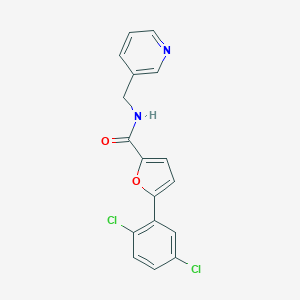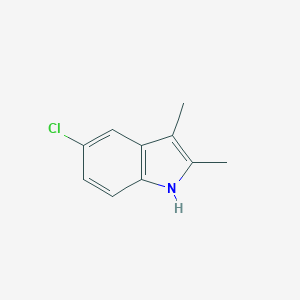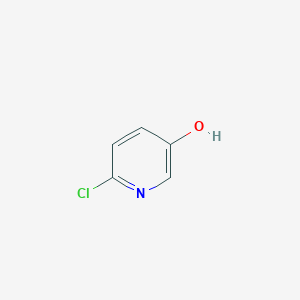
(E)-N,N-diethylbut-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N,N-diethylbut-2-enamide, also known as DEET, is a widely used insect repellent. It was first developed by the US Army in the 1940s and has since become one of the most effective and widely used insect repellents in the world. DEET is a colorless, oily liquid that is slightly soluble in water but highly soluble in most organic solvents. It is used to repel a wide range of insects, including mosquitoes, ticks, and fleas.
Mecanismo De Acción
The exact mechanism of action of (E)-N,N-diethylbut-2-enamide is not fully understood, but it is believed to work by interfering with the insect's ability to detect human hosts. (E)-N,N-diethylbut-2-enamide may also interfere with the insect's ability to locate its food source or disrupt its feeding behavior.
Biochemical and Physiological Effects:
(E)-N,N-diethylbut-2-enamide has been shown to have low toxicity in mammals and is generally considered safe for use in humans. However, there have been reports of adverse reactions to (E)-N,N-diethylbut-2-enamide, including skin irritation, eye irritation, and neurological symptoms such as seizures and tremors. These reactions are rare and are typically associated with high levels of exposure or misuse of the product.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-N,N-diethylbut-2-enamide is widely used in laboratory experiments as a standard insect repellent. It is highly effective in repelling a wide range of insects and is relatively easy to use. However, (E)-N,N-diethylbut-2-enamide can be expensive, and its effectiveness can vary depending on the species of insect being studied. In addition, (E)-N,N-diethylbut-2-enamide can be difficult to work with due to its oily nature and low solubility in water.
Direcciones Futuras
There is ongoing research into the development of new insect repellents that are more effective and safer than (E)-N,N-diethylbut-2-enamide. Some of the areas of research include the use of natural compounds, such as plant extracts, and the development of new synthetic compounds that are more selective in their insecticidal activity. There is also research into the use of (E)-N,N-diethylbut-2-enamide in combination with other insecticides to increase its effectiveness and reduce the risk of resistance. Finally, there is research into the potential health effects of (E)-N,N-diethylbut-2-enamide exposure and the development of safer alternatives.
Métodos De Síntesis
(E)-N,N-diethylbut-2-enamide can be synthesized through a multi-step process starting with the reaction of diethylamine with acryloyl chloride to form N,N-diethylacrylamide. This intermediate is then reacted with butyryl chloride to form (E)-N,N-diethylbut-2-enamide.
Aplicaciones Científicas De Investigación
(E)-N,N-diethylbut-2-enamide has been extensively studied for its insect repellent properties. It has been found to be highly effective in repelling a wide range of insects, including those that carry diseases such as malaria, dengue fever, and Zika virus. (E)-N,N-diethylbut-2-enamide is also effective in repelling ticks, which can transmit Lyme disease. In addition to its insect repellent properties, (E)-N,N-diethylbut-2-enamide has also been studied for its potential as a topical analgesic and as a treatment for head lice.
Propiedades
Número CAS |
1950-58-9 |
|---|---|
Nombre del producto |
(E)-N,N-diethylbut-2-enamide |
Fórmula molecular |
C8H15NO |
Peso molecular |
141.21 g/mol |
Nombre IUPAC |
(E)-N,N-diethylbut-2-enamide |
InChI |
InChI=1S/C8H15NO/c1-4-7-8(10)9(5-2)6-3/h4,7H,5-6H2,1-3H3/b7-4+ |
Clave InChI |
TXHUHDDZTWDOAJ-QPJJXVBHSA-N |
SMILES isomérico |
CCN(CC)C(=O)/C=C/C |
SMILES |
CCN(CC)C(=O)C=CC |
SMILES canónico |
CCN(CC)C(=O)C=CC |
Sinónimos |
2-ButenaMide, N,N-diethyl-, (E)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methyl-4-[(3-methyl-2-butenyl)sulfonyl]benzene](/img/structure/B185688.png)
![(1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane](/img/structure/B185691.png)

![3-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]propanoic acid](/img/structure/B185694.png)

![1-Methyl-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B185698.png)



![3-Chloro-4,5-bis[(4-chlorobenzyl)sulfanyl]pyridazine](/img/structure/B185705.png)
![7-Butylsulfanyl-5,6-dihydroimidazo[4,5-d]pyridazine-4-thione](/img/structure/B185706.png)


![1-(4-bromophenyl)-2-[[4-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1H-imidazo[4,5-d]pyridazin-7-yl]sulfanyl]ethanone](/img/structure/B185711.png)